Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride is a complex organic compound characterized by its unique structure that includes a benzamide core, a nitro group, and a piperazine moiety. The compound has a molecular formula of and a molar mass of approximately 461.51 g/mol . It appears as a yellow solid with a high purity level (≥ 95%) and is often used in pharmaceutical research .
The chemical behavior of Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride can be attributed to its functional groups. The nitro group can undergo reduction reactions to form amines, while the amide bond is susceptible to hydrolysis under acidic or basic conditions. Additionally, the piperazine ring can participate in various substitution reactions due to its basic nitrogen atoms.
This compound exhibits significant biological activity and has been studied for its potential as a pharmacological agent. It is known to act on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders . Its structural features suggest it may also have interactions with other neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.
The synthesis of Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride can be achieved through several methods:
These synthetic routes may vary based on desired yield and purity levels .
Benzamide derivatives have broad applications in medicinal chemistry. Specifically, this compound is explored for its potential use in:
Interaction studies have shown that Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride interacts with various receptors beyond serotonin receptors. These include dopamine receptors and adrenergic receptors. Such interactions are crucial for understanding its pharmacodynamics and potential side effects .
Several compounds share structural similarities with Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride. Here are some notable examples:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
Benzamide, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-4-nitro-N-2-pyridinyl | 155204-27-6 | Contains methoxy group | Potentially different receptor affinity |
4-Nitro-N-[2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl]benzamide | 313516-66-4 | Lacks tetramethyl substitutions | Simpler structure |
Benzamide derivatives with various alkyl substitutions | Various | Varying alkyl chain lengths | Altered pharmacokinetic properties |
These comparisons highlight the unique structural features of Benzamide, 4-nitro-N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-2,3,5,6-tetramethyl-, dihydrochloride that contribute to its specific biological activities and potential therapeutic applications .
The structural architecture of this compound integrates a tetramethylbenzamide core linked to a 2-pyridinylpiperazine moiety via an ethyl spacer. Rational drug design principles guided the hybridization of these pharmacophores, leveraging piperazine’s conformational flexibility to enhance blood-brain barrier permeability. Molecular docking studies suggest that the 2-pyridinyl group augments binding affinity to histone deacetylase (HDAC) enzymes, while the tetramethylbenzamide core provides steric stabilization.
Key synthetic intermediates include 4-nitro-2,3,5,6-tetramethylbenzoic acid and 1-(2-pyridinyl)piperazine. The former is synthesized via directed ortho-metalation of mesitylene followed by nitration, achieving >90% regioselectivity for the 4-nitro position. Piperazine functionalization typically employs Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the pyridinyl substituent.
Table 1: Key intermediates and their synthetic yields
Intermediate | Synthesis Route | Yield (%) |
---|---|---|
4-Nitro-2,3,5,6-tetramethylbenzoic acid | Friedel-Crafts acylation → Nitration | 78 |
1-(2-Pyridinyl)piperazine | Pd/Xantphos-catalyzed coupling | 82 |
Coupling the benzamide core to the piperazine moiety requires sequential N-alkylation and acylation. Initial attempts using ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C) yielded the ethylpiperazine linkage but suffered from over-alkylation (15–20% byproducts). Switching to a two-phase system (toluene/water) with tetrabutylammonium bromide as a phase-transfer catalyst improved mono-alkylation selectivity to 94%.
Acylation of the ethylpiperazine intermediate with 4-nitro-2,3,5,6-tetramethylbenzoyl chloride proceeded efficiently in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. Kinetic studies revealed optimal reactivity at 0°C, minimizing racemization (ee >98%). Post-acylation, hydrochloride salt formation (HCl in ethyl acetate) enhanced compound stability, with a final purity of 99.2% after recrystallization.
Table 2: Reaction parameters for N-alkylation optimization
Condition | Temperature (°C) | Catalyst | Mono-alkylation Yield (%) |
---|---|---|---|
K₂CO₃, DMF | 80 | None | 68 |
TBAB, toluene/water | 25 | Phase-transfer | 94 |
Pd/C, H₂ (1 atm) | 50 | Hydrogenation | 81 |
Regiochemical control during nitration was achieved using a mixed acid system (HNO₃/H₂SO₄) at −10°C, directing electrophilic attack to the para position relative to the amide group (4-nitro: 92%, 3-nitro: 8%). Computational modeling (DFT-B3LYP/6-31G*) confirmed that methyl groups at the 2,3,5,6 positions create steric hindrance, favoring nitration at the 4-position.
Methylation of the benzamide precursor utilized dimethyl sulfate in the presence of AlCl₃, achieving complete substitution at all ortho and para positions within 6 hours. X-ray crystallography verified the tetramethyl configuration, with bond angles consistent with minimized steric clash (C–C–C angles: 119–121°).
Table 3: Regioselectivity outcomes in nitration and methylation
Reaction | Positional Isomer | Yield (%) |
---|---|---|
Nitration | 4-Nitro | 92 |
3-Nitro | 8 | |
Methylation | 2,3,5,6-Tetramethyl | 99 |